molecular formula C11H12ClNO4 B11140237 ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

Cat. No.: B11140237
M. Wt: 257.67 g/mol
InChI Key: DUTQBHNSHVEXMT-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate is a chemical compound with the molecular formula C11H12ClNO4. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. The presence of the chlorophenyl group in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate typically involves the reaction of ethyl chloroformate with 4-chlorophenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{OCOCl} + \text{C}_6\text{H}_4\text{ClNHNH}_2 \rightarrow \text{C}_2\text{H}_5\text{OCO-NH-C}_6\text{H}_4\text{Cl} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl amines.

Scientific Research Applications

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in pest control, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of the pest.

Comparison with Similar Compounds

Ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate can be compared with other carbamates such as:

  • Mthis compound
  • Propyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate
  • Butyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

These compounds share similar structures but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(16)13-10(15)9(14)7-3-5-8(12)6-4-7/h3-6,10,15H,2H2,1H3,(H,13,16)

InChI Key

DUTQBHNSHVEXMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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